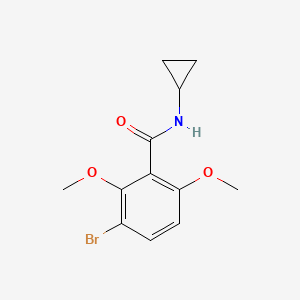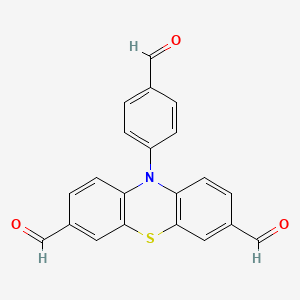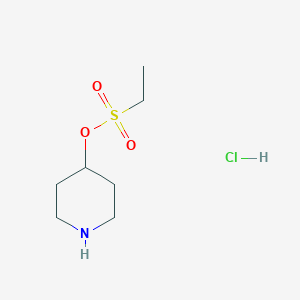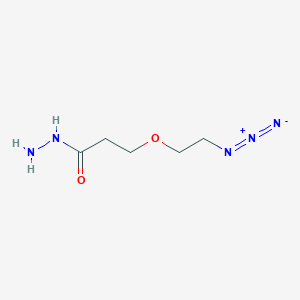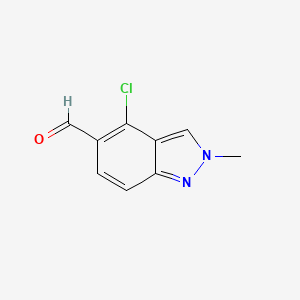
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NS2 and a molecular weight of 331.3 g/mol It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)propanenitrile typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the addition of a propanenitrile group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of hydrogen atoms on the phenyl ring with trifluoromethylthio groups using reagents such as trifluoromethanesulfenyl chloride.
Coupling reactions: These reactions involve the coupling of a phenyl ring with a propanenitrile group using catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution reagents: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
科学研究应用
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of (2,3-Bis(trifluoromethylthio)phenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
(2,3-Dichlorophenyl)propanenitrile: Similar structure but with chlorine atoms instead of trifluoromethylthio groups.
(2,3-Difluorophenyl)propanenitrile: Similar structure but with fluorine atoms instead of trifluoromethylthio groups.
(2,3-Dimethylthio)phenyl)propanenitrile: Similar structure but with methylthio groups instead of trifluoromethylthio groups.
Uniqueness
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H7F6NS2 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC 名称 |
3-[2,3-bis(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NS2/c12-10(13,14)19-8-5-1-3-7(4-2-6-18)9(8)20-11(15,16)17/h1,3,5H,2,4H2 |
InChI 键 |
LJNGJZALHNZBRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


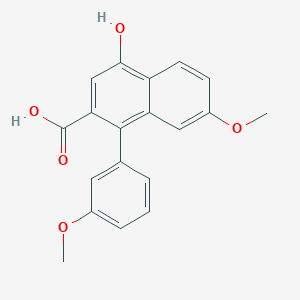
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
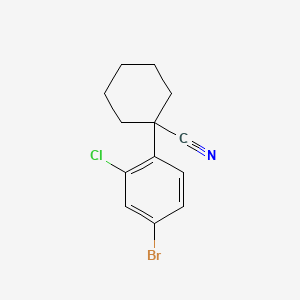
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)
